molecular formula C11H13Cl2NO2 B13048563 (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B13048563
M. Wt: 262.13 g/mol
InChI Key: AHLAIISGKFGMSS-JTQLQIEISA-N
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Description

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group. The presence of these functional groups makes it a versatile molecule with diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is then converted to the amine using reagents such as ammonium acetate and a suitable catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the dichlorophenyl group can engage in hydrophobic interactions with protein surfaces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    3,4-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group but different functional groups.

    Ethyl 3-amino-3-phenylpropanoate: A structurally similar compound lacking the dichloro substitution.

Uniqueness

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C11H14Cl2N O2
  • Molecular Weight : 245.14 g/mol
  • Structure : The compound features an ethyl group, an amino group, and a dichlorophenyl moiety, which contribute to its biological properties.

Research indicates that (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate may interact with various biological targets:

  • DCAF1 Protein Binding : The compound has been shown to bind to DCAF1, a substrate receptor of E3 ligases involved in protein degradation. This interaction suggests a role in modulating cellular processes such as apoptosis and cell cycle regulation .
  • Gene Transcription Modulation : It has been implicated in the modulation of Rho/MRTF/SRF-mediated gene transcription, which is crucial in cellular signaling pathways related to cancer progression .

In Vitro Studies

Several studies have assessed the biological activity of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value of approximately 1.04 µM .
  • Selectivity : The compound showed high selectivity towards malignant cells compared to non-malignant cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The effectiveness of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate can be attributed to its structural components:

CompoundSubstituentIC50 (µM)Selectivity
(S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate3,4-Dichlorophenyl1.04High
Control CompoundNone>50Low

This table highlights the superior potency and selectivity of the compound compared to controls.

Case Study 1: Cancer Cell Lines

In a study assessing the effects on various cancer cell lines, (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate was tested against A549 (lung), SKOV3 (ovarian), and MCR5 (non-malignant). The results indicated that while it effectively inhibited A549 cells, it showed minimal effects on MCR5 cells, supporting its selective cytotoxicity profile .

Case Study 2: Gene Expression Modulation

Another investigation focused on the compound's ability to modulate gene expression related to tumorigenesis. The results demonstrated that treatment with (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate resulted in altered expression levels of genes associated with cell proliferation and apoptosis in treated cell lines .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

InChI Key

AHLAIISGKFGMSS-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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